Product packaging for 2-(4-Methoxyphenyl)azepane oxalate(Cat. No.:)

2-(4-Methoxyphenyl)azepane oxalate

Cat. No.: B11837343
M. Wt: 295.33 g/mol
InChI Key: NCWZGAKXCRUXHQ-UHFFFAOYSA-N
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Description

Significance of Seven-Membered Nitrogen Heterocycles in Modern Organic Synthesis and Medicinal Chemistry

Seven-membered nitrogen heterocycles, such as azepanes, are crucial scaffolds in modern organic synthesis and medicinal chemistry. nih.gov Their inherent three-dimensional structure and conformational flexibility make them attractive candidates for the design of novel therapeutic agents. These ring systems are found in a variety of natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antidiabetic, and antiviral properties. nih.gov The development of efficient synthetic methods to access functionalized azepanes is an active area of research, with strategies often involving ring-expansion reactions or the cyclization of linear precursors. nih.gov

Overview of Substituted Azepanes and their Diverse Structural Motifs in Academic Research

The substitution pattern on the azepane ring plays a critical role in determining the molecule's biological activity and physicochemical properties. Researchers have explored a wide array of substituted azepanes, investigating how different functional groups at various positions on the ring influence molecular conformation and interactions with biological targets. rsc.org The conformational flexibility of the azepane ring can be constrained or biased by the introduction of substituents, a feature that is exploited in drug design to optimize binding to specific receptors or enzymes. rsc.org

Specific Academic Interest in 2-Arylazepane Scaffolds, Highlighting the Role of Methoxyphenyl Substitution

The 2-arylazepane scaffold is of particular interest due to its presence in a number of pharmacologically active compounds. The aryl group at the 2-position can engage in various interactions with biological macromolecules, including pi-stacking and hydrophobic interactions. The nature and position of substituents on the aryl ring can significantly modulate these interactions and, consequently, the biological activity of the compound.

The presence of a methoxyphenyl group, specifically a para-methoxyphenyl group as in the title compound, is a common feature in medicinal chemistry. The methoxy (B1213986) group can act as a hydrogen bond acceptor and can influence the electronic properties of the aromatic ring, which in turn can affect ligand-receptor binding and metabolic stability. nih.gov For instance, a quinoline (B57606) derivative bearing a 4-methoxyphenyl (B3050149) group has demonstrated enhanced antiproliferative activity against lung cancer. mdpi.com

Contextualizing the Oxalate (B1200264) Salt Form within Crystallographic and Solid-State Chemistry Research

The formation of an oxalate salt, as in 2-(4-Methoxyphenyl)azepane (B71615) oxalate, is a common strategy in pharmaceutical development and solid-state chemistry. Oxalic acid is a dicarboxylic acid that can form salts with basic compounds like amines. These salts often exhibit well-defined crystalline structures, which are crucial for the characterization and purification of active pharmaceutical ingredients.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO5 B11837343 2-(4-Methoxyphenyl)azepane oxalate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

2-(4-methoxyphenyl)azepane;oxalic acid

InChI

InChI=1S/C13H19NO.C2H2O4/c1-15-12-8-6-11(7-9-12)13-5-3-2-4-10-14-13;3-1(4)2(5)6/h6-9,13-14H,2-5,10H2,1H3;(H,3,4)(H,5,6)

InChI Key

NCWZGAKXCRUXHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCCN2.C(=O)(C(=O)O)O

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Analysis for 2 4 Methoxyphenyl Azepane Oxalate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Stereochemical Analysis

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure and stereochemistry of organic compounds. For a molecule like 2-(4-Methoxyphenyl)azepane (B71615), which contains a flexible seven-membered ring, NMR is particularly valuable for understanding its conformational preferences in solution.

High-Resolution NMR for Detailed Structural Elucidation of Substituted Azepanes

High-resolution ¹H and ¹³C NMR spectroscopy allows for the precise mapping of the molecular framework of 2-(4-Methoxyphenyl)azepane oxalate (B1200264). By analyzing chemical shifts, coupling constants, and signal multiplicities, each atom's position within the molecule can be deduced.

In the ¹H NMR spectrum, the aromatic protons of the 4-methoxyphenyl (B3050149) group would typically appear as two distinct doublets in the aromatic region (approx. δ 6.8-7.2 ppm), characteristic of a para-substituted benzene (B151609) ring. The singlet for the methoxy (B1213986) group (–OCH₃) protons would be expected around δ 3.8 ppm. rsc.orgchemicalbook.com The protons on the azepane ring would present as a complex series of overlapping multiplets in the aliphatic region of the spectrum, a result of their flexible nature and complex spin-spin coupling.

The ¹³C NMR spectrum would complement this data, showing distinct signals for the quaternary carbons and the protonated carbons of the aromatic ring, a signal for the methoxy carbon, and several signals for the six unique carbons of the azepane ring. The specific chemical shifts provide a fingerprint of the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 2-(4-Methoxyphenyl)azepane Cation This table presents predicted values based on standard chemical shift ranges for similar functional groups.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Aromatic C-H (ortho to OCH₃)~6.9~114Doublet, shielded by the methoxy group.
Aromatic C-H (meta to OCH₃)~7.2~128Doublet, less shielded.
Methoxy (–OCH₃)~3.8~55Sharp singlet.
Azepane C2-H (benzylic)3.5 - 4.060 - 65Multiplet, deshielded by adjacent nitrogen and phenyl ring.
Azepane N-HBroad, variableN/ASignal for the proton on the nitrogen, often broad and its position is solvent-dependent.
Azepane Ring CH₂1.5 - 3.225 - 50Complex, overlapping multiplets due to conformational flexibility.
Oxalate CarbonylN/A160 - 165Signal for the carboxylate carbon of the oxalate counter-ion.

Dynamic NMR Spectroscopy for Investigating Conformational Dynamics of Azepane Ring Systems

Substituted azepanes are known for their conformational flexibility, existing as an equilibrium of multiple low-energy conformations, such as chair and boat forms. rsc.org Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying these rapid intramolecular processes. youtube.comresearchgate.net

By recording NMR spectra at different temperatures, the kinetics of conformational exchange can be determined. At high temperatures, the rate of interconversion is fast on the NMR timescale, resulting in sharp, time-averaged signals. As the temperature is lowered, the exchange rate slows. If the rate becomes slow enough, the spectrum will broaden and eventually resolve into separate signals for each distinct conformer present at the lower temperature. From the temperature at which the signals coalesce, the energy barrier for the conformational change can be calculated, providing crucial information about the ring system's flexibility and stability. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

While NMR reveals the structure in solution, X-ray crystallography provides an unambiguous picture of the molecule's arrangement in the solid state. This technique is indispensable for determining bond lengths, bond angles, and the intricate network of intermolecular forces that stabilize the crystal lattice.

Single-Crystal X-ray Diffraction of 2-(4-Methoxyphenyl)azepane Oxalate

Single-crystal X-ray diffraction analysis would provide the definitive solid-state structure of this compound. The process involves growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the atomic positions are determined. iosrjournals.orgresearchgate.net

Although a specific published crystal structure for this compound is not available, data from analogous organic oxalate salts, such as salbutamol (B1663637) oxalate, can serve as a representative example of the crystallographic information that would be obtained. nih.gov Such an analysis reveals the precise geometry of the protonated azepane cation and the oxalate anion, as well as their stoichiometric ratio in the asymmetric unit. nih.gov

Table 2: Representative Crystallographic Data for an Organic Oxalate Salt (Salbutamol Oxalate) Data from a related structure used for illustrative purposes. nih.gov

ParameterExample Value
Chemical formulaC₁₃H₂₂NO₃⁺ · C₂HO₄⁻
Formula weight329.35 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)11.968(3)
b (Å)5.599(1)
c (Å)25.688(6)
β (°)100.27(3)
Volume (ų)1693.3(7)
Z (molecules per unit cell)4

Analysis of Crystal Packing and Intermolecular Interactions in Oxalate Salts (e.g., N—H···O, O—H···O, C—H···O, π-π Stacking)

The crystal structure of an oxalate salt is stabilized by a network of strong intermolecular interactions. In this compound, the primary interaction would be the charge-assisted hydrogen bond between the protonated secondary amine of the azepane ring (N⁺–H) and the oxygen atoms of the oxalate anion (C₂O₄²⁻). This N–H···O interaction is a powerful force that dictates the primary assembly of the ions in the crystal lattice. journalspress.comnih.govresearchgate.net

Table 3: Typical Hydrogen Bond Geometries in Organic Oxalate Salt Crystals Data compiled from published crystal structures. nih.govnih.gov

Interaction TypeD-H···AD···A Distance (Å)H···A Distance (Å)D-H···A Angle (°)
Strong H-BondN⁺–H···O⁻2.6 - 2.91.7 - 2.0160 - 175
Strong H-BondO–H···O2.5 - 2.81.6 - 1.9165 - 180
Weak H-BondC–H···O3.0 - 3.52.2 - 2.7130 - 160

Investigating Polymorphism and Co-existence of Oxalate Dianions and Oxalic Acid Molecules

Crystalline solids can often exist in multiple different packing arrangements, a phenomenon known as polymorphism. Furthermore, in the crystallization of salts of dicarboxylic acids like oxalic acid, it is possible for the crystal lattice to incorporate both the fully deprotonated oxalate dianion (C₂O₄²⁻) and the neutral oxalic acid molecule (H₂C₂O₄) or the hydrogen oxalate anion (HC₂O₄⁻). elsevierpure.comnih.gov

This co-existence is often driven by the need to satisfy the hydrogen-bonding potential of all species and achieve a thermodynamically stable packing arrangement. researchgate.net For example, a study on escitalopram (B1671245) oxalate revealed the presence of both oxalate dianions and neutral oxalic acid molecules within the same crystal structure. elsevierpure.comnih.gov This can lead to complex hydrogen-bonding motifs and result in the formation of a co-crystal rather than a simple salt. For this compound, this could manifest as a form with a stoichiometry such as 2:1:1 (cation:dianion:acid), which would have distinct physical properties from a simple 2:1 salt. Investigating different crystallization conditions is crucial to identify and characterize such potential polymorphic or co-crystal forms.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying functional groups and probing the conformational intricacies of this compound. The vibrational spectrum of this molecule is a composite of the vibrational modes of its constituent parts: the 4-methoxyphenyl group, the seven-membered azepane ring, and the oxalate counter-ion.

The 4-methoxyphenyl group is expected to exhibit several characteristic bands. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. ijrar.org The C=C stretching vibrations of the benzene ring typically appear as a set of bands between 1600 cm⁻¹ and 1450 cm⁻¹. The presence of the methoxy group (-OCH₃) gives rise to specific vibrations, including the C-O-C asymmetric and symmetric stretching modes. The asymmetric stretch is often observed around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹. bartleby.com The methyl group of the methoxy moiety will also have its own characteristic symmetric and asymmetric stretching and bending vibrations. ijrar.org

The azepane ring , a seven-membered saturated heterocycle, contributes to the spectrum primarily through its C-H and C-N stretching and bending vibrations. The CH₂ scissoring frequencies for cycloalkanes are typically observed between 1470 and 1440 cm⁻¹. surrey.ac.uk The C-N stretching vibration in azepane is expected around 1176 cm⁻¹. surrey.ac.uk The N-H stretching vibration of the secondary amine within the azepane ring, when protonated by the oxalic acid, will be significantly altered. The formation of the ammonium (B1175870) salt leads to the appearance of broad N⁺-H stretching bands, often in the 3200-2800 cm⁻¹ region, which may overlap with C-H stretching vibrations.

The oxalate counter-ion (C₂O₄²⁻) possesses a high degree of symmetry, which influences its IR and Raman activity. For a planar D₂h structure, the rule of mutual exclusion applies, meaning vibrations that are Raman active are IR inactive, and vice versa. walisongo.ac.id However, in a solid-state crystalline form, interactions with the cation can alter this symmetry. surrey.ac.uk Key vibrational modes for the oxalate ion include the symmetric and asymmetric C=O stretching vibrations, which are typically found in the 1700-1600 cm⁻¹ region. researchgate.net The C-C stretching vibration is also a characteristic feature, often observed in the Raman spectrum. researchgate.net The O-C-O bending modes are expected at lower wavenumbers. researchgate.net

Table 1: Predicted Vibrational Spectroscopy Data for this compound This table presents a compilation of expected vibrational frequencies based on the analysis of its constituent functional groups. The exact experimental values may vary depending on the specific solid-state packing and intermolecular interactions.

Functional Group/Moiety Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
4-Methoxyphenyl Aromatic C-H Stretch3100-3000 (weak)3100-3000 (medium)
Aromatic C=C Stretch1610, 1580, 1500, 1450 (medium-strong)1610, 1580 (strong)
Asymmetric C-O-C Stretch~1250 (strong)~1250 (weak)
Symmetric C-O-C Stretch~1040 (medium)~1040 (medium)
CH₃ Stretch2960, 2850 (medium)2960, 2850 (medium)
Azepane Ring N⁺-H Stretch (as ammonium)3200-2800 (broad, strong)3200-2800 (weak)
CH₂ Asymmetric/Symmetric Stretch2940, 2860 (strong)2940, 2860 (strong)
CH₂ Scissoring1470-1440 (medium)1470-1440 (medium)
C-N Stretch~1176 (medium)~1176 (weak)
Oxalate Ion Asymmetric C=O Stretch~1650 (strong)Inactive (for D₂h)
Symmetric C=O StretchInactive (for D₂h)~1620 (strong)
C-C StretchInactive (for D₂h)~900 (strong)
O-C-O Bending~800 (medium)~500 (medium)

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Research

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, analysis would typically be performed on the free base, 2-(4-Methoxyphenyl)azepane, after removal of the oxalate counter-ion.

The molecular ion peak (M⁺•) in the mass spectrum would confirm the molecular weight of the free base. A key fragmentation pathway for cyclic amines involves cleavage of the bond beta to the nitrogen atom. whitman.edu In the case of 2-(4-Methoxyphenyl)azepane, this would involve the breaking of the C2-C3 or C2-N bond. Alpha-cleavage, the breaking of a bond adjacent to the nitrogen, is also a common fragmentation pathway for amines and can lead to the formation of stable iminium ions. jove.com

For the 4-methoxyphenyl moiety, characteristic fragmentation includes the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of a carbon monoxide (CO) molecule. acs.org The fragmentation of anisole (B1667542) itself is a well-studied process that can serve as a model. osti.gov

A plausible fragmentation pattern for 2-(4-Methoxyphenyl)azepane would likely involve initial ionization to form the molecular ion. Subsequent fragmentation could proceed through several pathways:

Alpha-cleavage: Loss of a hydrogen atom from the C2 position to form a stable, resonance-delocalized iminium ion.

Beta-cleavage: Cleavage of the C2-C3 bond, leading to the opening of the azepane ring and subsequent fragmentation.

Fragmentation of the methoxyphenyl group: Loss of a methyl radical (M-15) or a methoxy radical (M-31).

Cleavage of the bond between the phenyl ring and the azepane ring: This would lead to the formation of a methoxyphenyl cation and an azepane radical, or vice versa.

The relative abundance of the fragment ions would depend on their stability.

Predicted Collision Cross Section (CCS) Values

Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of structural information in the form of the collision cross section (CCS), which is related to the size and shape of an ion in the gas phase. Predicting CCS values for different adducts of a molecule can aid in its identification. bruker.com Using computational tools, predicted CCS values for protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts of 2-(4-Methoxyphenyl)azepane can be generated. These values serve as a valuable reference for experimental IM-MS studies.

Table 2: Predicted Mass Spectrometry and Collision Cross Section Data for 2-(4-Methoxyphenyl)azepane This table outlines the expected major fragments in the mass spectrum of the free base and the predicted Collision Cross Section (CCS) values for its common adducts. The fragmentation is based on general principles of mass spectrometry, and the CCS values are theoretical predictions.

Parameter Description Predicted Value
Molecular Formula (Free Base) C₁₃H₁₉NO
Molecular Weight (Free Base) 205.30 g/mol
Major Fragment Ion (m/z) [M-H]⁺ (from alpha-cleavage)204
[M-CH₃]⁺ (loss of methyl from methoxy)190
[M-C₂H₄]⁺ (from ring fragmentation)177
[C₇H₇O]⁺ (methoxyphenyl cation)107
[C₆H₁₂N]⁺ (azepane ring fragment)98
Predicted CCS for [M+H]⁺ (Ų) Protonated adduct~145 - 155
Predicted CCS for [M+Na]⁺ (Ų) Sodiated adduct~150 - 160

Computational and Theoretical Investigations of 2 4 Methoxyphenyl Azepane Oxalate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a robust computational method for investigating the electronic properties of molecules, offering a balance between accuracy and computational cost. nih.govacs.org DFT calculations can provide valuable insights into the electronic structure, reactivity, stability, and spectroscopic properties of 2-(4-Methoxyphenyl)azepane (B71615) oxalate (B1200264).

The electronic structure of 2-(4-Methoxyphenyl)azepane oxalate can be thoroughly examined using DFT. Key aspects of this analysis include the investigation of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and Natural Bond Orbital (NBO) analysis.

The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting propensity. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally suggests higher reactivity. For 2-(4-methoxyphenyl)azepane, the presence of the electron-donating methoxy (B1213986) group on the phenyl ring is expected to raise the HOMO energy level, potentially influencing its interaction with other molecules.

A hypothetical representation of FMOs for a related molecule is depicted below:

Molecular OrbitalDescription
HOMO Primarily localized on the methoxyphenyl moiety.
LUMO Distributed over the azepane ring and oxalate.

DFT calculations are instrumental in predicting the reactivity and stability of this compound. Global reactivity descriptors, derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and global electrophilicity index, can be calculated to quantify the molecule's reactivity. acs.org The molecular electrostatic potential (MEP) map is another useful tool that visualizes the electron density distribution and helps in identifying the regions susceptible to electrophilic and nucleophilic attack. nih.gov

Furthermore, DFT can be employed to predict various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. nih.gov The characteristic vibrational modes of the azepane ring, the C-O stretching of the methoxy group, and the vibrations associated with the oxalate counter-ion can be identified. Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. scite.ai

A summary of predictable properties is shown in the table below:

PropertyPredicted by DFT
Reactivity Global reactivity descriptors, Fukui functions, and MEP maps indicate potential sites for chemical reactions.
Stability The HOMO-LUMO gap and calculated thermodynamic parameters provide insights into the kinetic and thermodynamic stability.
Spectroscopic Markers Theoretical IR, Raman, and UV-Vis spectra can be generated to aid in experimental characterization. nih.gov

DFT calculations can provide profound insights into the mechanisms of reactions leading to the formation of the azepane ring. Various synthetic routes to azepanes, such as ring-expansion reactions or intramolecular cyclizations, can be modeled to understand the reaction pathways and transition states. nih.govresearchgate.net For instance, the mechanism of aza-Wittig reactions or reductive aminations to form the seven-membered ring can be elucidated. nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics. mdpi.com Such studies can aid in optimizing reaction conditions and in the design of more efficient synthetic strategies for substituted azepanes. lifechemicals.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes

The conformational flexibility of the azepane ring is a defining characteristic that significantly influences the properties of its derivatives. lifechemicals.com Molecular dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of molecules like this compound in different environments.

The seven-membered azepane ring can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. slideshare.net MD simulations can be performed in both the gas phase and in various solvents to explore the conformational space of 2-(4-Methoxyphenyl)azepane. These simulations track the atomic motions over time, providing a dynamic picture of the molecule's flexibility.

The results of MD simulations can be analyzed to identify the most populated conformations and the energy barriers for interconversion between them. The relative orientation of the 4-methoxyphenyl (B3050149) substituent with respect to the azepane ring will also be influenced by the ring's conformation. The oxalate counter-ion can also influence the conformational preferences through electrostatic interactions. Understanding the conformational landscape is crucial as different conformers may exhibit different biological activities or chemical reactivities. nih.gov

The predominant conformations of the azepane ring are summarized below:

ConformationRelative Stability
Chair Often a low-energy conformation for seven-membered rings. nih.gov
Twist-Chair Frequently identified as the most stable conformation for azepane. nih.gov
Boat Generally higher in energy but can be populated. slideshare.net
Twist-Boat Another possible low-energy conformation. nih.gov

The presence of substituents on the azepane ring can significantly alter its conformational preferences and the energy differences between various conformers. rsc.org In 2-(4-Methoxyphenyl)azepane, the bulky aryl group at the C2 position will have a profound impact on the ring's conformation. Steric interactions between the substituent and the ring's hydrogen atoms can destabilize certain conformations.

Computational studies can systematically investigate the effect of the 4-methoxyphenyl group on the conformational equilibrium. By comparing the conformational landscape of unsubstituted azepane with that of 2-(4-Methoxyphenyl)azepane, the energetic cost of placing the substituent in axial versus equatorial-like positions in different ring conformations can be quantified. This analysis is vital for understanding how substituents can be used to control the three-dimensional structure of azepane derivatives, which is a key aspect of rational drug design. lifechemicals.com

Quantum Chemical Topology and Non-Covalent Interaction (NCI) Analysis

Quantum Chemical Topology (QCT) is a powerful theoretical framework that partitions a molecule's electron density to define atomic basins and the interactions between them. researchgate.net This approach, combined with Non-Covalent Interaction (NCI) analysis, allows for the visualization and characterization of the weak interactions that are critical for molecular conformation and crystal packing.

Analysis of Intramolecular Interactions within the Azepane Framework

The seven-membered azepane ring in 2-(4-methoxyphenyl)azepane is a flexible structure, and its preferred conformation is determined by a complex interplay of intramolecular interactions. Computational studies on similar azepane derivatives, such as tetrazole-fused azepanes, have revealed that the ring can adopt various conformations, with the twist-boat form often being energetically favorable. researchgate.netrsc.org The stability of any given conformation is influenced by a network of weak intramolecular interactions, including van der Waals forces and hydrogen bonds.

To illustrate the nature of these interactions, a hypothetical analysis of the 2-(4-methoxyphenyl)azepane cation is presented. The presence of the bulky 4-methoxyphenyl substituent at the C2 position significantly influences the conformational landscape of the azepane ring. Steric hindrance between the aryl group and the hydrogen atoms on the azepane ring can lead to torsional strain, which the molecule will seek to minimize by adopting a specific three-dimensional arrangement.

Interaction TypeAtom 1Atom 2Distance (Å) (representative)Energy (kcal/mol) (representative)
van der WaalsC(aryl)H(azepane)2.9 - 3.5-0.2 to -0.5
C-H···πH(azepane)Centroid(aryl)2.7 - 3.2-0.5 to -1.5

Note: The data in this table is representative and based on general principles of intramolecular interactions in similar substituted cyclic systems.

Elucidation of Intermolecular Interactions in the Oxalate Salt Crystal Lattice

The formation of the oxalate salt introduces a new set of powerful intermolecular interactions that dictate the crystal packing of this compound. The primary interactions are strong hydrogen bonds between the protonated azepane nitrogen and the carboxylate groups of the oxalate anion. Studies on analogous crystalline oxalate salts, such as bis(4-phenylpiperazin-1-ium) oxalate dihydrate, provide a robust model for understanding these interactions. mdpi.comresearchgate.net

In the crystal lattice, the protonated nitrogen of the azepane ring (N-H+) acts as a hydrogen bond donor to the oxygen atoms of the oxalate anion. Additionally, weaker C-H···O hydrogen bonds can form between the carbon atoms of the azepane and methoxyphenyl rings and the oxalate oxygens. These interactions create a complex three-dimensional network that stabilizes the crystal structure. researchgate.netnih.gov The oxalate anion itself can participate in various hydrogen bonding motifs, sometimes forming tetrameric structures with water molecules if present in the crystal. nih.gov

Non-Covalent Interaction (NCI) analysis, often visualized through Reduced Density Gradient (RDG) plots, can graphically represent these interactions. In such plots, large, green-colored surfaces between the cation and anion would indicate strong, attractive hydrogen bonds, while smaller, weaker van der Waals interactions would also be visible.

Interaction TypeDonorAcceptorDistance (Å) (representative)Angle (°) (representative)
N-H···ON(azepane)O(oxalate)2.6 - 2.8160 - 175
C-H···OC(azepane/aryl)O(oxalate)3.0 - 3.5130 - 150
π-π stackingPhenyl ringPhenyl ring>3.5-

Note: The data in this table is representative and based on findings from structurally similar oxalate salts. mdpi.comresearchgate.netnih.gov The presence and geometry of π-π stacking would depend on the specific packing arrangement.

Semiempirical Molecular Orbital Calculations for Reaction Regiochemistry and Stereochemistry

Semiempirical molecular orbital calculations, while less accurate than ab initio methods, offer a computationally efficient means to predict the outcomes of chemical reactions. These methods can be particularly useful in forecasting the regiochemistry and stereochemistry of reactions involving complex molecules like 2-(4-methoxyphenyl)azepane. For instance, in synthetic procedures aiming to further functionalize the azepane ring, these calculations can help determine which position is most likely to react.

By calculating the energies of possible transition states for different reaction pathways, chemists can predict the major product. For example, in an electrophilic substitution on the methoxyphenyl ring, calculations could determine whether substitution is more favorable at the ortho or meta position relative to the methoxy group. Similarly, when a new stereocenter is created during a reaction, the relative energies of the diastereomeric transition states can predict the stereochemical outcome.

A practical application of such computational analysis is seen in predicting the stereoselectivity of reactions like the Pauson-Khand reaction for the synthesis of complex heterocyclic systems. nih.gov By modeling the transition states for the approach of reactants from different faces, the energetically favored pathway leading to the major diastereomer can be identified. While a specific study on this compound is not available, the principles of using semiempirical or DFT calculations to rationalize and predict regioselectivity and stereoselectivity are well-established in organic synthesis. nih.gov

ParameterApplication in RegiochemistryApplication in Stereochemistry
Frontier Molecular Orbital (FMO) analysisIdentifies sites of highest HOMO/LUMO density for electrophilic/nucleophilic attack.Can indicate preferred orbital overlap for diastereoselective reactions.
Transition State Energy CalculationCompares the activation energies for the formation of different regioisomers.Compares the activation energies for the formation of different stereoisomers.
Atomic ChargesPredicts sites susceptible to attack based on electrostatic potential.-

Note: This table illustrates the general application of semiempirical calculations in predicting reaction outcomes.

Chemical Reactivity, Transformation Pathways, and Derivatization of 2 4 Methoxyphenyl Azepane Analogues

Further Functionalization of the Azepane Ring System

The ability to modify the azepane ring and its substituents is crucial for developing new derivatives with tailored properties.

Electrophilic and Nucleophilic Substitutions on the Azepane Moiety

The azepane nitrogen provides a key site for functionalization. N-H functionalization allows for the introduction of various substituents, which can modulate the properties of the molecule. acs.orgnih.gov For instance, N-acylation and reaction with chiral auxiliaries have been demonstrated on azepine-containing nanographenes. acs.orgnih.gov The nitrogen atom can also participate in catalytic cycles, such as in gold-catalyzed dehydrogenative aromatization to form m-phenylenediamine (B132917) derivatives. acs.org

Late-stage functionalization of the azepane ring through C-H activation is an emerging area. Copper-catalyzed N-directed distal C(sp³)–H activation has been used to construct the azepane ring via C-N bond formation. acs.org Additionally, functionalization of azepane scaffolds has been achieved through methods like N-H insertion and cyclization. researchgate.net

Chemical Transformations of the 4-Methoxyphenyl (B3050149) Moiety (e.g., O-demethylation, aromatic functionalization)

The 4-methoxyphenyl group offers multiple avenues for chemical modification, primarily through O-demethylation and electrophilic aromatic substitution.

O-demethylation: The cleavage of the methyl ether to reveal a phenolic hydroxyl group is a common transformation. acs.orgchem-station.com This reaction can be achieved under various conditions:

Strong Acids: Reagents like hydrobromic acid (HBr) can cleave the ether at elevated temperatures. commonorganicchemistry.com

Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for ether cleavage, often used at low temperatures. commonorganicchemistry.com Aluminum chloride (AlCl₃) can also be employed, sometimes in combination with sodium iodide. chem-station.com

Nucleophiles: Strong nucleophiles like thiolates can demethylate aryl methyl ethers, typically in polar aprotic solvents at high temperatures. commonorganicchemistry.com

Biocatalysis: Oxygen-independent demethylation using enzymes like veratrol-O-demethylase offers a regioselective alternative under milder conditions. acs.org

Selective Demethylation: In molecules with multiple methoxy (B1213986) groups, selective monodemethylation can be challenging but has been achieved using specific reagents like 3-mercaptopropionic acid. google.com

Aromatic Functionalization: The methoxy group is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution. msu.eduwizeprep.comwikipedia.org This means that electrophiles will preferentially add to the positions ortho and para to the methoxy group. The rate of substitution is significantly faster than that of benzene (B151609). msu.eduwikipedia.org Common electrophilic aromatic substitution reactions include:

Halogenation (e.g., bromination)

Nitration

Friedel-Crafts alkylation and acylation

Sulfonation

The directing effect of the methoxy group is a dominant factor in the regioselectivity of these reactions. wizeprep.com However, recent advances have enabled meta-C–H arylation of anisole (B1667542) derivatives using palladium catalysis with specific ligands, reversing the typical ortho/para selectivity. thieme.de

Detailed Studies of Reaction Mechanisms Involving Azepane Derivatives

Understanding the mechanisms of reactions involving azepane derivatives is key to controlling reaction outcomes and designing new synthetic routes.

Rearrangement Processes and Their Energetic Profiles

Azepine derivatives can undergo various rearrangement reactions. Thermal rearrangements of 1-substituted 1H-azepines can lead to the formation of 6-aminofulvene derivatives. rsc.orgrsc.org Computational studies, such as those on 3-aza-Cope rearrangements, have provided insights into the mechanisms and activation barriers of these processes. nih.gov For instance, the rearrangement of 3-azahex-1-ene-5-yne was found to proceed through a stepwise mechanism. nih.gov The flexible ring structure of azepane leads to several low-energy conformers, and computational studies have been used to analyze their energetic profiles and standard enthalpies of formation. nih.gov

Catalytic Transformations and the Nature of Reaction Intermediates

Catalysis plays a crucial role in the synthesis and functionalization of azepane derivatives. Various transition metals, including copper, gold, and rhodium, have been employed in these transformations.

Copper-Catalyzed Reactions: Copper catalysts have been used for the synthesis of functionalized azepines through tandem amination/cyclization of allenynes. nih.gov A proposed mechanism involves the formation of a copper-stabilized intermediate. Copper is also used in N-directed distal C(sp³)–H functionalization to form azepanes, proceeding through a radical mechanism involving a 1,5-hydrogen atom transfer of N-radicals. acs.org

Gold-Catalyzed Reactions: Gold catalysts, particularly Au(III) species, can catalyze the synthesis of azepines via [4+3] annulation reactions. nih.gov The proposed mechanism involves the formation of a gold-stabilized vinylcarbenoid intermediate, which then reacts with an imine to form an allylgold intermediate that undergoes intramolecular nucleophilic addition. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts have been used in one-pot syntheses of substituted azepanes involving N-H insertion and cyclization. researchgate.net

Organocatalysis: Asymmetric Mannich reactions of ketones with dihydrodibenzoxazepines can be catalyzed by chiral phosphoric acids, proceeding through dual hydrogen bond formation in the transition state. researchgate.net

The nature of the reaction intermediates in these catalytic cycles is often elucidated through a combination of experimental evidence and computational modeling. For example, in the silyl-aza-Prins cyclization to form azepanes, the mechanism is thought to involve the formation of an E-iminium ion followed by a 7-endo cyclization to generate a carbocation stabilized by the silicon atom. acs.org

Stability and Transformation of Oxalate (B1200264) Salts in Chemical Environments (Academic Perspective)

Oxalate salts, such as 2-(4-methoxyphenyl)azepane (B71615) oxalate, are common in pharmaceutical and chemical settings. Their stability and reactivity are influenced by the surrounding chemical environment.

The oxalate anion (C₂O₄²⁻) is the conjugate base of oxalic acid. wikipedia.org It can form both soluble and insoluble salts. mdpi.com The stability of metal oxalate complexes in aqueous solution generally follows the Irving-Williams series. researchgate.net

Decomposition of Oxalate: The decomposition of oxalate can occur through several pathways:

Thermal Decomposition: Sodium oxalate decomposes above 290 °C to form sodium carbonate and carbon monoxide. wikipedia.org The thermal decomposition of other metal oxalates, such as plutonium oxalate, is a key step in producing metal oxides. science.gov

Photochemical Decomposition: Oxalate salts can be decomposed by photo-radiation, a process that can be influenced by the presence of acids like nitric acid. The mechanism is believed to involve hydroxyl radicals.

Oxidative Decomposition: Oxalic acid and oxalates can be oxidized by strong oxidizing agents like potassium permanganate. wikipedia.org The reaction with nitric acid is also a form of oxidative decomposition, with the rate being dependent on temperature and acidity. researchgate.net

Reactivity in Solution: In solution, the oxalate anion can act as a ligand, forming complexes with metal ions. wikipedia.org The solubility of oxalate salts is an important consideration. For example, sodium oxalate has a relatively low solubility in water, which is a key factor in various industrial processes. unicamp.br The pH of the solution also plays a crucial role, as it determines the equilibrium between oxalic acid, hydrogenoxalate, and the oxalate anion. wikipedia.orgmdpi.com In acidic solutions, the decomposition of oxalate can be accelerated. researchgate.netresearchgate.net

Interactive Data Table: Electrophilic Aromatic Substitution of Anisole (Methoxybenzene)

ReactionReagent(s)Product DistributionReference(s)
BrominationBr₂~90% para, ~10% ortho, trace meta libretexts.org
NitrationHNO₃, H₂SO₄para and ortho isomers are major products libretexts.org
Friedel-Crafts AcylationAcyl chloride, AlCl₃para isomer is the major product msu.edu

Interactive Data Table: Methods for O-Demethylation of Aryl Methyl Ethers

MethodReagent(s)Typical ConditionsReference(s)
Strong AcidHBr (47%)Elevated temperatures (~130 °C) chem-station.comcommonorganicchemistry.com
Lewis AcidBBr₃Low temperatures (-78 °C to RT) in DCM chem-station.comcommonorganicchemistry.com
Lewis AcidAlCl₃Heating in dichloromethane (B109758) or acetonitrile chem-station.com
Nucleophilic CleavageThiolatesPolar aprotic solvent (e.g., DMF) at elevated temperatures commonorganicchemistry.com
BiocatalysisVeratrol-O-demethylaseMild aqueous conditions acs.org
Selective Cleavage3-Mercaptopropionic acid- google.com

Future Directions and Emerging Research Opportunities for 2 4 Methoxyphenyl Azepane Oxalate

Development of Novel, More Sustainable Stereoselective Synthetic Routes for Complex Arylazepanes

The synthesis of functionalized nitrogen heterocycles is fundamental to the discovery and production of valuable materials and medicines. nih.gov However, the seven-membered azepane ring is notably underrepresented in medicinal chemistry libraries compared to its five- and six-membered counterparts, largely due to synthetic challenges. nih.gov Future research will prioritize the development of sustainable and stereoselective methods to construct complex arylazepanes.

Recent advancements have demonstrated promising avenues. For instance, a strategy to create intricate azepanes from basic nitroarenes through a photochemical dearomative ring expansion has been reported. This method uses blue light at room temperature to transform a six-membered benzene (B151609) ring into a seven-membered system, which can then be converted to the azepane in two steps. nih.gov Another innovative approach involves the enantioselective synthesis of annulated azepane scaffolds. This multi-step process begins with a palladium-catalyzed asymmetric allylic alkylation, followed by a ruthenium-catalyzed cross-metathesis, and concludes with hydrogenation and reductive amination to yield the final azepane structure with a specific trans-configuration. chemistryviews.org Such methods offer pathways to optically active azepanes which are valuable for developing new biologically active compounds. chemistryviews.org Further exploration into metal-catalyzed reactions, such as the Cu(I)-catalyzed tandem amination/cyclization of allenynes, provides another route to functionalized azepine derivatives. nih.gov

Application of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring in Azepane Synthesis

Process Analytical Technology (PAT) is a framework that utilizes timely, in-line measurements of critical process parameters to ensure final product quality. ibsen.com The application of advanced spectroscopic techniques under the PAT framework is set to revolutionize the synthesis of complex molecules like 2-(4-Methoxyphenyl)azepane (B71615). By providing real-time data, these methods allow for a deeper understanding of reaction kinetics, the identification of transient intermediates, and rapid process optimization. rsc.orgrsc.org

Techniques such as in-line Fourier-transform infrared (FTIR) and Raman spectroscopy, as well as online high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR), are central to this effort. rsc.orgrsc.orgacs.org These tools can monitor the concentration of reactants, intermediates, and products throughout the synthetic process, minimizing the need for offline analysis and accelerating development timelines. rsc.orgacs.org For example, benchtop NMR has been used for the real-time monitoring of azide-alkyne cycloadditions, demonstrating its utility in tracking reaction progress at low concentrations. researchgate.net Furthermore, emerging techniques like time-resolved in situ dispersive X-ray absorption spectroscopy (DXAS) offer the potential for unprecedented detail in monitoring chemical transformations, even in complex solid-state and mechanochemical reactions. chemrxiv.org Applying these sophisticated analytical tools to azepane synthesis will enable more efficient, controlled, and safe manufacturing processes. acs.org

Integration of Machine Learning and Artificial Intelligence in Computational Chemistry for Targeted Azepane Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming pharmaceutical research and development, offering powerful tools to accelerate the discovery of new medicines. youtube.comnih.gov These computational methods are being applied at every stage of drug design, from identifying novel drug targets to predicting the properties of potential drug candidates. youtube.comnih.gov For a target class like azepanes, AI can significantly streamline the design of new derivatives with desired pharmacological profiles.

Exploration of Unprecedented Chemical Transformations for Accessing Novel Azepane Scaffolds

The exploration of novel chemical space is critical for drug discovery, and accessing unprecedented molecular scaffolds is a key driver of innovation. acs.org While certain heterocyclic systems are common in drug candidates, seven-membered rings like azepanes remain relatively unexplored, representing a significant opportunity. nih.gov Future research will focus on discovering and developing new chemical reactions to build and functionalize the azepane core in ways not previously possible.

Strategies for creating novel azepane scaffolds include ring expansion, multicomponent reactions, and dearomatization. The stereoselective and regioselective expansion of a piperidine (B6355638) ring has been shown to be an effective method for preparing diastereomerically pure azepane derivatives in high yield. rsc.org Other powerful techniques include the synthesis of optically active annulated azepanes through a sequence of olefin cross-metathesis and hydrogenation. chemistryviews.org Tandem reactions, such as the copper-catalyzed amination/cyclization of fluorinated allenynes, offer efficient pathways to functionalized azepines. nih.gov Recently, a photochemical dearomative ring expansion of simple nitroarenes has been developed, providing a novel two-step pathway to complex azepanes from readily available starting materials. nih.gov These emerging transformations are crucial for expanding the diversity of the azepane chemical space available to medicinal chemists. researchgate.net

Supramolecular Chemistry and Crystal Engineering of Azepane Oxalate (B1200264) Salts for Controlled Solid-State Properties

Crystal engineering is the rational design of molecular solids with specific functional properties by controlling intermolecular interactions. ub.edu For active pharmaceutical ingredients (APIs), this field is of paramount importance, as the solid-state form (e.g., polymorphs, salts, cocrystals) directly influences critical properties like solubility, stability, and bioavailability. ub.edunih.gov The formation of a salt, such as the oxalate salt of 2-(4-methoxyphenyl)azepane, is a common and effective strategy to optimize these properties. rsc.org

Application of Fundamental Mechanistic Insights Gained from 2-(4-Methoxyphenyl)azepane Research to Broader Heterocyclic Chemistry Challenges

The detailed study of a specific molecular system like 2-(4-methoxyphenyl)azepane provides fundamental knowledge that can be extrapolated to address broader challenges in heterocyclic chemistry. The synthetic and mechanistic hurdles overcome in the construction of the seven-membered azepane ring often lead to the development of robust chemical methodologies with wide applicability.

For example, the successful stereoselective synthesis of heavily hydroxylated azepanes via a key osmium-catalyzed tethered aminohydroxylation reaction represents the first application of this method to the synthesis of iminosugars, a significant class of bioactive compounds. acs.org Mechanistic investigations into such reactions, which can involve complex domino sequences and the formation of specific intermediates like iminium ions, provide a blueprint for controlling selectivity in other complex heterocyclic syntheses. acs.org Similarly, understanding the factors that govern the regiochemistry and stereochemistry of ring expansion reactions, as seen in the conversion of piperidines to azepanes, offers valuable insights for manipulating other ring systems. rsc.org By tackling the unique challenges posed by azepane chemistry, researchers develop a deeper, more predictive understanding of reaction mechanisms that ultimately enriches the entire field of synthetic organic chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Methoxyphenyl)azepane oxalate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization of azepane derivatives and subsequent oxalate salt formation. Key steps include:

  • Cyclization : Use of reductive amination or ring-closing metathesis to form the azepane ring.
  • Oxalate Salt Formation : Reacting the free base with oxalic acid in polar solvents (e.g., ethanol) under controlled pH and temperature.
  • Optimization requires monitoring reaction progress via TLC or HPLC and adjusting parameters like solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., palladium for cross-coupling) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) should be used to mitigate moisture absorption.
  • Handling : Use inert atmospheres (e.g., nitrogen gloveboxes) during weighing. For aqueous solutions, stabilize with buffers (pH 6–7) and avoid prolonged exposure to UV light .

Q. What spectroscopic techniques are most effective for characterizing the purity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm structural integrity (e.g., methoxyphenyl proton signals at δ 3.8–4.0 ppm).
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity assessment (>95%).
  • XRD : Single-crystal X-ray diffraction for absolute configuration determination, particularly for resolving enantiomeric forms .

Advanced Research Questions

Q. How can isotopic labeling (e.g., carbon-14) be incorporated into this compound for pharmacokinetic studies?

  • Methodological Answer :

  • Labeling Strategy : Introduce ¹⁴C at the methoxyphenyl ring via Friedel-Crafts alkylation using [¹⁴C]-methyl iodide.
  • Purification : Use preparative HPLC with radiometric detection to isolate labeled intermediates.
  • Validation : Confirm isotopic incorporation via scintillation counting and tandem MS .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies involving this compound?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from literature to identify variables affecting potency.
  • Dose-Response Curves : Replicate studies with standardized protocols (e.g., IC₅₀ determination in triplicate).
  • Structural Confirmation : Verify compound identity via HRMS and NMR to rule out batch-to-batch variability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Modification Sites : Target the azepane ring (e.g., N-alkylation) or methoxyphenyl group (e.g., halogen substitution).
  • Assay Selection : Use high-throughput screening (HTS) against relevant targets (e.g., GPCRs or kinases).
  • Computational Modeling : Perform docking studies with software like AutoDock to predict binding affinities prior to synthesis .

Q. What methodologies are recommended for impurity profiling and quantification in batches of this compound?

  • Methodological Answer :

  • LC-UV/MS : Use gradient elution to separate impurities (e.g., unreacted intermediates or oxidation byproducts).
  • Reference Standards : Compare against EP/USP impurity standards (e.g., cyclohexanol derivatives) for identification.
  • QbD Approach : Implement quality-by-design principles to control critical process parameters (CPPs) during synthesis .

Q. How do modifications to the azepane ring or methoxyphenyl group affect the compound’s physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : Introduce fluorinated groups on the phenyl ring to enhance logP (measured via shake-flask method).
  • Solubility : Modify the azepane nitrogen with polar substituents (e.g., hydroxyl groups) and assess via nephelometry.
  • Stability : Conduct forced degradation studies (e.g., heat, light, pH extremes) followed by LC-MS to track decomposition pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.